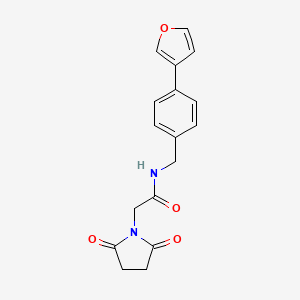![molecular formula C18H21N3O4S B2772401 4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline CAS No. 2415470-28-7](/img/structure/B2772401.png)
4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with a piperazine ring and a cyclopropanesulfonyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route often includes:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Functionalization with Piperazine: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.
Introduction of the Cyclopropanesulfonyl Group: This step involves the reaction of the piperazine-quinoline intermediate with cyclopropanesulfonyl chloride under basic conditions to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow chemistry techniques to streamline the process.
Analyse Des Réactions Chimiques
4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Major Products: These reactions yield a variety of products, including N-alkylated or N-acylated derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline involves its interaction with specific molecular targets. The compound is known to modulate the activity of enzymes such as pyruvate kinase, which plays a crucial role in glycolysis. By binding to the enzyme, it can enhance or inhibit its activity, thereby affecting cellular metabolism and energy production .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline stands out due to its unique combination of functional groups. Similar compounds include:
4-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]phenylquinoline-8-sulfonamide: This compound shares a similar piperazine and quinoline structure but differs in the nature of the sulfonyl group.
N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide: Another related compound with variations in the substituents on the quinoline and piperazine rings.
These comparisons highlight the distinct chemical and biological properties imparted by the cyclopropanesulfonyl group in this compound.
Propriétés
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(6-methoxyquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-13-2-5-17-16(12-13)15(6-7-19-17)18(22)20-8-10-21(11-9-20)26(23,24)14-3-4-14/h2,5-7,12,14H,3-4,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVNNWKXWGIOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(Difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2772319.png)
![2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2772320.png)

![7-[(2-fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2772327.png)






![2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2772337.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772340.png)

